N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE
Overview
Description
N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarbohydrazide under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent . The reaction is carried out under mild conditions to obtain the desired product in high yields .
Chemical Reactions Analysis
N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may disrupt bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE can be compared with other benzothiazole derivatives, such as:
N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE: This compound also exhibits antibacterial activity but differs in its chemical structure and specific biological targets.
2-ARYLBENZOTHIAZOLES: These compounds have been studied for their anti-tubercular activity and show different mechanisms of action compared to N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE.
BENZOTHIAZOLE-BASED ANTIMICROBIAL AGENTS: These agents share similar biological activities but may vary in their efficacy and spectrum of activity.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)cyclohexanecarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-13(10-6-2-1-3-7-10)16-17-14-15-11-8-4-5-9-12(11)19-14/h4-5,8-10H,1-3,6-7H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQGZEOQEFBGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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